2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Overview
Description
The compound “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” is a chemical compound that has been studied for its potential pharmaceutical applications .
Synthesis Analysis
The synthesis of related compounds involves a common intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide . A nucleophilic displacement of the 4-chloro group of the common intermediate by appropriately substituted anilines affords the target compounds .Molecular Structure Analysis
The molecular structure of “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” and related compounds has been studied using Proton NMR and molecular modeling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” and related compounds include nucleophilic displacement of 2,5-substituted-4-chloro-pyrimido[4,5-b]indoles with appropriate arylamines .Scientific Research Applications
In addition, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
- Field: Medical and Pharmaceutical Research
- Summary: 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been studied for their kinase inhibition properties . These compounds have shown promising results in inhibiting CK1d/e and DYRK1A with micromolar and submicromolar IC50 values .
- Method: The compounds were synthesized and their inhibitory potency was determined against four protein kinases (CDK5/p25, CK1d/e, GSK3a/b and DYRK1A) .
- Results: The compounds displayed kinase inhibitory potency of 0.6 to 4.0 µM for CK1d/e and 2.2 to 7.6 µM for DYRK1A .
Kinase Inhibition
Anti-Cancer Agents
- Field: Medical and Pharmaceutical Research
- Summary: 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been studied for their kinase inhibition properties . These compounds have shown promising results in inhibiting CK1d/e and DYRK1A with micromolar and submicromolar IC50 values .
- Method: The compounds were synthesized and their inhibitory potency was determined against four protein kinases (CDK5/p25, CK1d/e, GSK3a/b and DYRK1A) .
- Results: The compounds displayed kinase inhibitory potency of 0.6 to 4.0 µM for CK1d/e and 2.2 to 7.6 µM for DYRK1A .
Kinase Inhibition
Anti-Cancer Agents
Future Directions
The future directions for the study of “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” and related compounds could involve further exploration of their potential as inhibitors of receptor tyrosine kinase (RTK) signaling pathways , which is an important area for the development of novel anticancer agents.
properties
IUPAC Name |
2-amino-5-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O/c11-4-2-1-3-5-6(4)7-8(13-5)14-10(12)15-9(7)16/h1-3H,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEATAARWXWOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(N2)N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191495 | |
Record name | 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one | |
CAS RN |
1126602-45-6 | |
Record name | 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126602-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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